molecular formula C21H26O6 B1250602 [(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

Cat. No.: B1250602
M. Wt: 374.4 g/mol
InChI Key: NQXQKOWVFXXLJS-MMCQDFOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate is a novel antitumor antibiotic isolated from the culture broth of the bacterium Streptomyces species DTI36. It is known for its potent cytotoxic activity against tumor cells and antimicrobial activity against Gram-positive bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of [(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate involves several key steps, including the formation of a tetracyclic core structure. The synthesis begins with the preparation of two key segments, which are then connected through a series of cyclization reactions.

Industrial Production Methods: this compound is produced industrially by fermenting the bacterium Streptomyces species DTI36. The compound is extracted from the culture broth using ethyl acetate and purified by column chromatography on silica gel and reversed-phase high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: [(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate exerts its effects by inhibiting the growth of tumor cells and Gram-positive bacteria. The compound targets the DNA of these cells, leading to the inhibition of DNA replication and cell division. This results in the death of the tumor cells and bacteria . The specific molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

  • Macquarimicin
  • Erythromycin
  • Azithromycin

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate stands out due to its unique structure and significant biological activities, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

InChI

InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1

InChI Key

NQXQKOWVFXXLJS-MMCQDFOUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O

Canonical SMILES

CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O

Synonyms

cochleamycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate
Reactant of Route 2
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate
Reactant of Route 3
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate
Reactant of Route 4
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate
Reactant of Route 6
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate

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